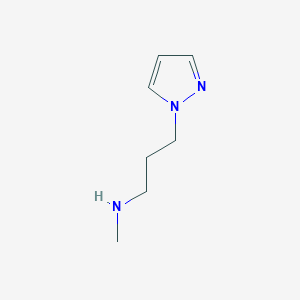
N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine
Overview
Description
“N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine” is a chemical compound with the empirical formula C7H13N3 . It is a solid substance and is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular weight of “this compound” is 139.20 . The SMILES string representation of this compound is CNCCCN1N=CC=C1 , and its InChI key is GIGRBVGROITPDQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its empirical formula is C7H13N3 , and its molecular weight is 139.20 .Scientific Research Applications
Synthesis and Characterization
N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine and its derivatives play a significant role in the synthesis and characterization of various compounds. For instance, the reaction of hydroxymethyl pyrazole derivatives with primary amines yields compounds with potential biological activity against breast cancer and microbes. This process involves identification through FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography, revealing in-depth insights into the molecular structure and potential pharmacophore sites for antitumor, antifungal, and antibacterial activities (Titi et al., 2020).
Catalysis and Polymerization
This compound derivatives have been utilized in the field of catalysis, particularly in the polymerization of methyl methacrylate to produce poly(methylmethacrylate) (PMMA) with varying molecular weights and polydispersity indexes. The molecular structure of these derivatives influences their catalytic activity, highlighting their importance in materials science and engineering for creating specific polymers (Shin et al., 2016).
Anti-Corrosion Properties
The bipyrazolic compounds derived from this compound have shown significant inhibitory effects on the corrosion of pure iron in acidic media. This property is crucial for industrial applications where corrosion resistance is essential for the longevity and integrity of metal structures and components. The efficiency of these compounds as corrosion inhibitors makes them valuable in the development of more durable and resistant materials (Chetouani et al., 2005).
Antibacterial and Antifungal Activities
Several pyrazole Schiff bases synthesized from this compound have demonstrated antibacterial and antifungal activities. Their molecular structures, characterized by X-ray structural studies, play a significant role in their ability to inhibit the growth of various microbial strains, including C. albicans and Gram-negative bacteria. These findings highlight the potential of this compound derivatives in developing new antimicrobial agents (Feng et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of “N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine” and similar compounds could involve further exploration of their therapeutic potential. For instance, compounds with a similar structure have been found to inhibit clinically related leukemia cell lines , suggesting potential applications in cancer treatment.
Properties
IUPAC Name |
N-methyl-3-pyrazol-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-8-4-2-6-10-7-3-5-9-10/h3,5,7-8H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGRBVGROITPDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629697 | |
| Record name | N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007488-78-9 | |
| Record name | N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


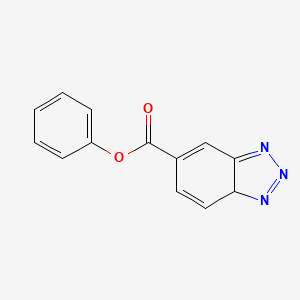

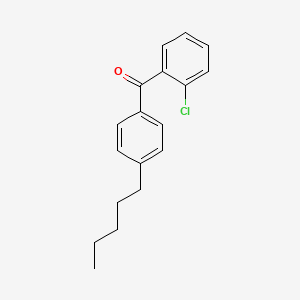

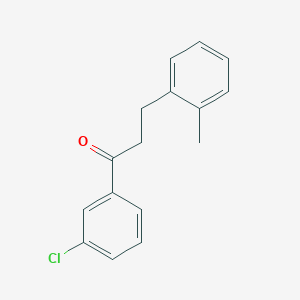
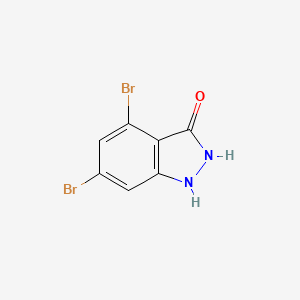
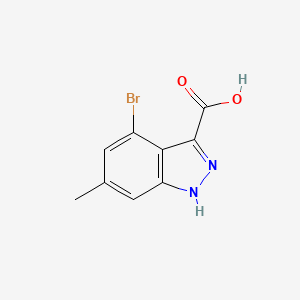
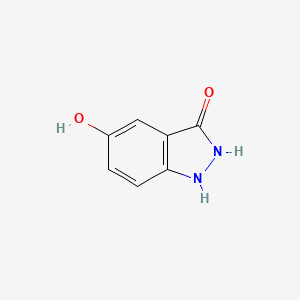
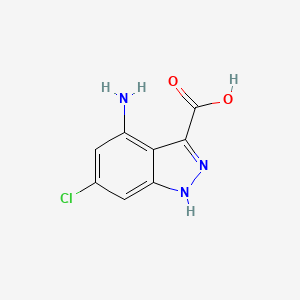
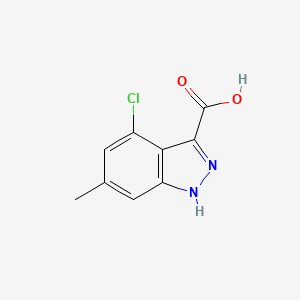
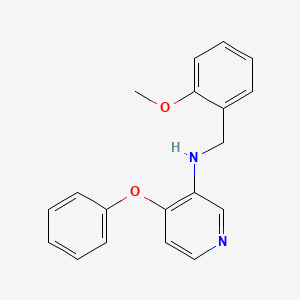
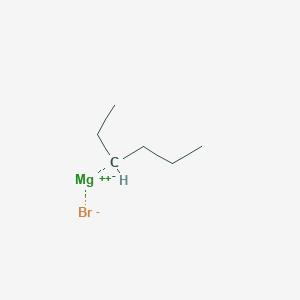
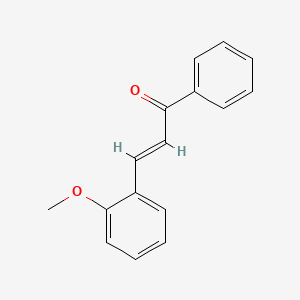
![6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol](/img/structure/B1613475.png)
